Cas no 1346697-74-2 (5-(sec-Butoxy)pyridazin-3(2H)-one)

5-(sec-Butoxy)pyridazin-3(2H)-one is a pyridazinone derivative characterized by its sec-butoxy substituent at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in heterocyclic synthesis. Its structural features, including the pyridazinone core and alkoxy side chain, make it suitable for further functionalization, enabling the development of biologically active molecules. The sec-butoxy group may influence solubility and reactivity, offering advantages in fine-tuning physicochemical properties. This compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for reliable performance in synthetic applications. Further studies may explore its utility in medicinal chemistry or crop protection agents.
5-(sec-Butoxy)pyridazin-3(2H)-one structure
1346697-74-2 structure
Product Name:5-(sec-Butoxy)pyridazin-3(2H)-one
CAS No:1346697-74-2
MF:C8H12N2O2
MW:168.193081855774
CID:1031393
PubChem ID:71607399
Update Time:2025-10-30

5-(sec-Butoxy)pyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-(sec-Butoxy)pyridazin-3(2H)-one
    • 4-butan-2-yloxy-1H-pyridazin-6-one
    • DTXSID60856348
    • 5-(butan-2-yloxy)-2,3-dihydropyridazin-3-one
    • 5-[(Butan-2-yl)oxy]pyridazin-3(2H)-one
    • 1346697-74-2
    • Inchi: 1S/C8H12N2O2/c1-3-6(2)12-7-4-8(11)10-9-5-7/h4-6H,3H2,1-2H3,(H,10,11)
    • InChI Key: IECPVLPGIFUAEM-UHFFFAOYSA-N
    • SMILES: O(C1C=NNC(C=1)=O)C(C)CC

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 50.7Ų

5-(sec-Butoxy)pyridazin-3(2H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 5-(sec-Butoxy)pyridazin-3(2H)-one

Research Brief on 5-(sec-Butoxy)pyridazin-3(2H)-one (CAS: 1346697-74-2) in Chemical Biology and Pharmaceutical Applications

The compound 5-(sec-Butoxy)pyridazin-3(2H)-one (CAS: 1346697-74-2) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 5-(sec-Butoxy)pyridazin-3(2H)-one as a versatile scaffold in medicinal chemistry. Its pyridazinone core is known to interact with various biological targets, including enzymes and receptors implicated in inflammatory and metabolic disorders. Researchers have explored its derivatives for their inhibitory effects on phosphodiesterases (PDEs), a class of enzymes critical in cellular signaling pathways. Preliminary data suggest that modifications to the sec-butoxy side chain can significantly alter the compound's selectivity and potency.

In a 2023 study published in the Journal of Medicinal Chemistry, a team of researchers investigated the synthesis and optimization of 5-(sec-Butoxy)pyridazin-3(2H)-one derivatives. The study employed a combination of computational modeling and high-throughput screening to identify lead compounds with enhanced PDE4 inhibitory activity. The results demonstrated that specific structural modifications could improve both binding affinity and metabolic stability, making these derivatives promising candidates for further preclinical development.

Another area of interest is the compound's potential application in oncology. A recent preprint on bioRxiv reported that 5-(sec-Butoxy)pyridazin-3(2H)-one derivatives exhibit moderate cytotoxicity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway, suggesting a novel mechanism of action that warrants further investigation.

From a synthetic chemistry perspective, advancements have been made in the scalable production of 5-(sec-Butoxy)pyridazin-3(2H)-one. A 2022 patent application (WO2022156789) detailed an improved synthetic route that reduces the number of steps and increases overall yield. This development is critical for facilitating large-scale production and enabling broader research into the compound's applications.

In conclusion, 5-(sec-Butoxy)pyridazin-3(2H)-one (CAS: 1346697-74-2) represents a promising scaffold in drug discovery, with demonstrated potential in targeting PDEs and oncology-related pathways. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties. Future studies should focus on in vivo efficacy and safety profiling to advance these compounds toward clinical trials.

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